molecular formula C19H13N5S B13371256 6-(1-Naphthylmethyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1-Naphthylmethyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13371256
M. Wt: 343.4 g/mol
InChI Key: ADOSCTWZJDWOPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-Naphthylmethyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This derivative belongs to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class, a fused bicyclic system known for its diverse pharmacological potential. The scaffold is characterized by a 1,2,4-triazole ring fused with a 1,3,4-thiadiazole ring, which provides a unique electronic structure and hydrogen-bonding capacity that facilitates interactions with biological targets . This specific compound features a 1-naphthylmethyl substituent at the 6-position and a 4-pyridinyl group at the 3-position. The bulky, hydrophobic naphthyl group may enhance binding affinity through π-π stacking interactions in enzyme active sites, while the pyridinyl nitrogen can act as a hydrogen bond acceptor. The core triazolo-thiadiazole structure is a privileged scaffold in anticancer agent development. Research on closely related analogs has demonstrated potent cytostatic and cytotoxic activity against various cancer cell lines, with studies indicating that such compounds can induce apoptosis through mechanisms that may involve the activation of caspases and modulation of protein targets like apoptotic protease-activating factor 1 (APAF1) and tyrosine-protein kinase HCK . Furthermore, some triazolo[3,4-b][1,3,4]thiadiazole derivatives have been identified as highly potent and selective inhibitors of c-Met kinase, a key receptor tyrosine kinase target in cancer therapy, with certain compounds showing IC50 values in the nanomolar range and over 2500-fold selectivity against other kinases . Beyond oncology, the triazolo-thiadiazole core has shown promise in antimicrobial applications. Recent studies highlight derivatives exhibiting significant urease inhibitory activity, which is a virulence factor in pathogens like Helicobacter pylori and Proteus mirabilis . Some chloro-substituted analogs also demonstrate potent antifungal effects. The compound is intended for use in non-clinical research, including in vitro biological screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of novel chemical entities for pharmacological evaluation. For Research Use Only . This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C19H13N5S

Molecular Weight

343.4 g/mol

IUPAC Name

6-(naphthalen-1-ylmethyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H13N5S/c1-2-7-16-13(4-1)5-3-6-15(16)12-17-23-24-18(21-22-19(24)25-17)14-8-10-20-11-9-14/h1-11H,12H2

InChI Key

ADOSCTWZJDWOPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NN4C(=NN=C4S3)C5=CC=NC=C5

Origin of Product

United States

Biological Activity

The compound 6-(1-Naphthylmethyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazole-thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a naphthylmethyl group and a pyridinyl moiety attached to a triazolo-thiadiazole framework. This unique arrangement is believed to contribute to its biological efficacy.

Structural Formula

C16H14N4S\text{C}_{16}\text{H}_{14}\text{N}_{4}\text{S}

Anticancer Activity

  • Mechanisms of Action : Compounds in the triazolo-thiadiazole category have shown promising anticancer properties through various mechanisms:
    • Inhibition of DNA/RNA Synthesis : These compounds can inhibit nucleic acid synthesis, disrupting cancer cell proliferation.
    • Targeting Key Kinases : The heteroatoms in the thiadiazole ring facilitate interactions with kinases involved in tumorigenesis .
    • COX Inhibition : Selective inhibition of cyclooxygenase (COX) enzymes has been implicated in their anti-inflammatory and anticancer effects .
  • Case Studies :
    • In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer), with IC50 values indicating potent activity .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has highlighted its effectiveness against a range of pathogens:

  • Bacterial Inhibition : Triazolo-thiadiazoles have shown activity against both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Certain derivatives have been tested for antifungal efficacy, demonstrating potential as therapeutic agents against fungal infections .

Anti-inflammatory Effects

The anti-inflammatory potential of triazolo-thiadiazoles is notable:

  • COX-1 and COX-2 Inhibition : Studies indicate that these compounds can selectively inhibit COX-2, leading to reduced inflammation without significantly affecting COX-1, which is crucial for maintaining gastric mucosa .

Synthesis and Testing

Recent studies have synthesized various derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole using microwave-assisted methods. The synthesized compounds were subjected to pharmacological screening for their analgesic and anti-inflammatory activities.

CompoundAntinociceptive ActivityCOX-1 InhibitionCOX-2 Inhibition
5gSignificantModerateHigh
5jHighly SignificantLowVery High

Research Findings

Research has consistently shown that triazolo-thiadiazoles possess a broad spectrum of biological activities. For instance, one study reported that specific derivatives exhibited remarkable antitumor activity by targeting pathways involved in cell division and apoptosis .

Comparison with Similar Compounds

Key Research Findings

Anticancer Mechanisms

  • Apoptosis Induction: 6-(3-Chlorophenyl) derivatives upregulated caspase-3 activity by 3-fold in Ehrlich ascitic carcinoma cells .
  • Angiogenesis Inhibition : CPNT (50 mg/kg) reduced tumor vasculature density by 40% compared to cisplatin .

Toxicity Profiles

  • Hepatotoxicity : Most triazolo-thiadiazoles exhibit mild liver toxicity (ALT/AST levels < 2× control) at therapeutic doses .
  • Selectivity: 4-Pyridinyl derivatives show >10-fold selectivity for cancer cells over normal fibroblasts .

Preparation Methods

Synthesis of 4-Amino-5-mercapto-3-substituted s-triazoles

A key precursor involves the synthesis of 4-amino-5-mercapto-3-substituted s-triazoles, which serve as building blocks for the target compound. The general route is:

  • S-alkylation of potassium 3-aroyldithiocarbazates with methyl iodide, followed by hydrazinolysis, yielding 4-amino-5-mercapto-s-triazoles.
  • Alternatively, direct hydrazinolysis of potassium 3-aroyldithiocarbazates provides the mercapto-triazoles efficiently.

Cyclization to Form the Triazolothiadiazole Core

The mercapto-triazoles undergo cyclization with suitable electrophiles, such as heteroaromatic aldehydes or acyl chlorides , under reflux conditions with acids like p-toluenesulfonic acid or acetic anhydride, leading to the formation of the fused heterocyclic system.

Introduction of the 1-Naphthylmethyl Group

The naphthylmethyl moiety is introduced via nucleophilic substitution or alkylation :

  • Reaction of the heterocyclic intermediate with 1-naphthylmethyl halides (e.g., naphthylmethyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride.
  • The alkylation typically occurs at the amino or thiol groups, depending on the precursor's functional groups, under mild conditions to avoid side reactions.

Preparation from 1,3,4-Thiadiazole Derivatives

Synthesis of 2-Amino-5-Substituted 1,3,4-thiadiazoles

This pathway involves:

  • Acylation of thiosemicarbazide derivatives with acids or acid chlorides to form acyl-thiosemicarbazides.
  • Dehydration of these intermediates with dehydrating agents such as sulfuric acid, polyphosphoric acid, or methanesulfonic acid to produce 2-amino-5-substituted 1,3,4-thiadiazoles.

Cyclization to Form the Heterocyclic Core

The 2-amino-5-substituted thiadiazoles are cyclized with heteroaromatic aldehydes or acyl chlorides under reflux with catalysts like p-toluenesulfonic acid, forming the fused heterocycle.

Functionalization with 4-Pyridinyl Group

The introduction of the 4-pyridinyl group is achieved through nucleophilic substitution :

  • Reaction of the heterocyclic intermediate with 4-pyridyl derivatives (e.g., 4-pyridyl halides) in the presence of bases such as potassium carbonate.
  • Microwave-assisted methods have been employed for rapid and high-yielding synthesis, utilizing conditions like 250 W microwave irradiation at elevated temperatures (~140°C).

Microwave-Assisted Synthesis

Recent advances have demonstrated the efficiency of microwave irradiation to accelerate heterocyclic synthesis:

  • Reaction conditions : Typically 5–15 minutes at 250 W, with solvents like ethanol or acetic acid.
  • Advantages : Higher yields, shorter reaction times, cleaner products, and simplified work-up procedures.

For example, the synthesis of similar heterocycles via microwave irradiation involves mixing precursors with catalysts such as phosphorus oxychloride or triethylamine, followed by irradiation under controlled conditions.

Data Tables and Reaction Conditions

Step Starting Material Reagents Conditions Product Yield (%) Notes
1 3-Aroylthiocarbazate Methyl iodide Reflux in ethanol S-alkylated intermediate 76-85 From
2 Mercapto-triazole Heteroaromatic aldehyde Reflux with p-toluenesulfonic acid Triazolothiadiazole core 70-80 From
3 Heterocyclic intermediate 1-Naphthylmethyl halide Potassium carbonate, room temp 6-(1-Naphthylmethyl) derivative 65-75 Alkylation step
4 1,3,4-Thiadiazole derivative 4-Pyridyl halide Microwave irradiation, 140°C, 5-15 min Target compound 66% From

(Note: Exact yields depend on specific experimental conditions and precursors used.)

Supporting Literature and Validation

  • From : The synthesis of s-triazolo[3,4-b]-l,3,4-thiadiazoles involves hydrazinolysis and cyclization of mercapto-triazoles, with subsequent alkylation for side-chain modifications.
  • From : Microwave-assisted methods significantly improve synthesis efficiency, providing high yields and purity.
  • From : The synthesis of heterocyclic hybrids with similar structures confirms the feasibility of alkylation and cyclization strategies.
  • From : Microwave irradiation accelerates heterocycle formation, especially when using phosphorus oxychloride or acetic anhydride as cyclizing agents.

Q & A

Q. Screening Protocols :

  • In vitro assays : MTT for cytotoxicity, broth microdilution for antimicrobial activity .
  • Molecular Docking : AutoDock Vina predicts binding modes to targets like 3LD6 (14α-demethylase) .

Advanced: How do reaction conditions influence rearrangements or byproduct formation during synthesis?

Acid/base conditions drastically alter reaction pathways:

  • Acid-Catalyzed Rearrangements : Concentrated HCl under reflux converts triazolothiadiazoles to benzothiazoles via ring opening (e.g., thiosemicarbazide intermediates) .
  • Base-Mediated Contractions : NaOH/EtOH at 80°C induces ring contraction to imidazothiazoles, confirmed by mass spectrometry (N₂ loss) .
    Mitigation : Use inert atmospheres (N₂/Ar) to suppress oxidation and optimize stoichiometry (1:1.2 molar ratio for cyclization) .

Advanced: How can structural modifications enhance biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Substituent Effects :
    • Naphthyl vs. Phenyl : Naphthyl groups improve lipophilicity (logP +0.5) and DNA intercalation, boosting anticancer activity .
    • Pyridinyl Position : 4-Pyridinyl enhances H-bonding with kinase ATP-binding pockets vs. 2-pyridinyl .
  • Hybrid Scaffolds : Fusing imidazo[1,2-a]pyridine to the triazolothiadiazole core increases bioavailability (e.g., 2.5-fold AUC in rat models) .

Q. Optimization Strategies :

  • Introduce electron-withdrawing groups (e.g., CF₃) to stabilize π-π stacking with target proteins .
  • Use prodrug approaches (e.g., esterification) to improve solubility .

Advanced: How to resolve contradictions in biological assay data across studies?

Discrepancies in IC50/MIC values often arise from:

  • Assay Variability : Differences in cell lines (e.g., HepG2 vs. HeLa), incubation times (24 vs. 48 hr), or serum content .
  • Compound Stability : Degradation in DMSO stock solutions (e.g., 10% loss after 1 week at −20°C) .

Q. Resolution Methods :

  • Dose-Response Curves : Perform 8-point assays (0.1–100 µM) with triplicate replicates .
  • Positive Controls : Compare to standard drugs (e.g., doxorubicin for cytotoxicity; fluconazole for antifungal activity) .

Advanced: What computational methods optimize molecular docking studies for this compound?

Key steps for reliable docking:

  • Protein Preparation : Retrieve PDB structures (e.g., 3LD6 for 14α-demethylase), remove water, add hydrogens, and assign charges (AMBER force field) .
  • Ligand Preparation : Generate 3D conformers (Open Babel) and assign partial charges (Gasteiger method) .
  • Validation : Redock co-crystallized ligands (RMSD <2.0 Å) and use consensus scoring (AutoDock Vina + Glide) .

Advanced Modeling : MD simulations (50 ns, GROMACS) assess binding stability (e.g., RMSF <1.5 Å for key residues) .

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